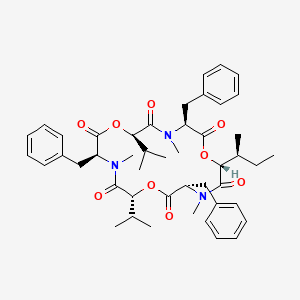
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Übersicht
Beschreibung
Melperon-d4 (Hydrochlorid) ist eine deuterierte Form von Melperonhydrochlorid, einem atypischen Antipsychotikum, das zur chemischen Klasse der Butyrophenone gehört. Diese Verbindung wird in der wissenschaftlichen Forschung hauptsächlich als interner Standard zur Quantifizierung von Melperon verwendet . Melperon selbst wird seit über 30 Jahren in der Europäischen Union zur Behandlung von Erkrankungen wie Schizophrenie, Schlafstörungen und psychomotorischen Funktionsstörungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Melperon-d4 (Hydrochlorid) beinhaltet die Einarbeitung von Deuteriumatomen in das Melperonmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, beinhalten aber im Allgemeinen die Verwendung von deuterierten Reagenzien und Lösungsmitteln .
Industrielle Produktionsmethoden
Die industrielle Produktion von Melperon-d4 (Hydrochlorid) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten zur Handhabung von deuterierten Verbindungen und zur Sicherstellung der Reinheit und Konsistenz des Endprodukts. Die Produktionsmethoden sind so konzipiert, dass die strengen Anforderungen an Chemikalien für die Forschung erfüllt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Melperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Melperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Melperone-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements for research-grade chemicals .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Melperon-d4 (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Ergebnis variieren, beinhalten aber typischerweise kontrollierte Temperaturen und Drücke .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Melperon-d4 (Hydrochlorid) zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können je nach verwendetem Nukleophil zu einer breiten Palette von Derivaten führen .
Wissenschaftliche Forschungsanwendungen
Melperon-d4 (Hydrochlorid) wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:
Biologie: Es wird in Studien zur Untersuchung der Pharmakokinetik und des Metabolismus von Melperon verwendet.
Wirkmechanismus
Melperon-d4 (Hydrochlorid) entfaltet seine Wirkung durch Antagonismus an D2-dopaminergen und 5HT2A-serotonergen Rezeptoren. Das bedeutet, dass es an diese Rezeptoren bindet und deren Aktivität blockiert, was zur Linderung von Symptomen der Psychose und anderer psychiatrischer Erkrankungen beiträgt. Die Verbindung hat eine schwache Affinität zu D2-Rezeptoren, wodurch das Risiko einer Dopaminrezeptor-Supersensitivität reduziert wird .
Wirkmechanismus
Melperone-d4 (hydrochloride) exerts its effects by acting as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors. This means it binds to these receptors and blocks their activity, which helps to alleviate symptoms of psychosis and other psychiatric disorders. The compound has a weak affinity for D2 receptors, reducing the risk of dopamine receptor supersensitivity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Haloperidol: Ein weiteres Butyrophenon-Antipsychotikum mit einer höheren Affinität zu D2-Rezeptoren.
Levomepromazin: Ein Phenothiazin-Antipsychotikum mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.
Pipamperon: Ein Butyrophenon-Antipsychotikum mit einer geringeren Potenz im Vergleich zu Melperon.
Einzigartigkeit
Melperon-d4 (Hydrochlorid) ist durch seine deuterierte Form einzigartig, die Vorteile in Forschungsanwendungen bietet, wie z. B. verbesserte Stabilität und reduzierter metabolischer Abbau. Dies macht es besonders wertvoll als interner Standard in der analytischen Chemie .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


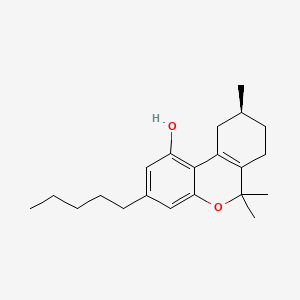
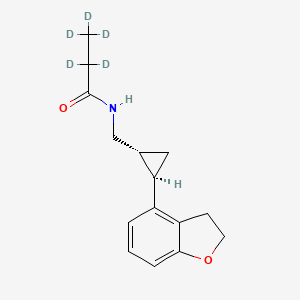
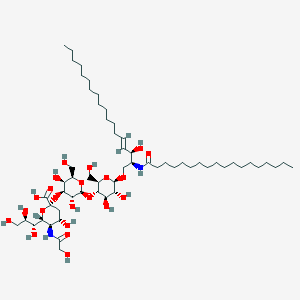
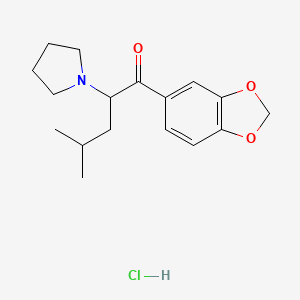
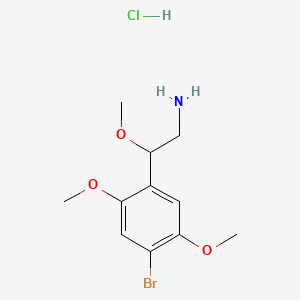
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

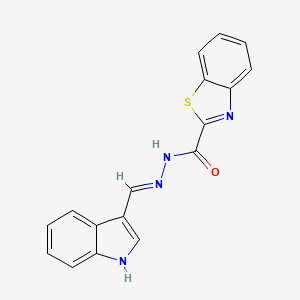
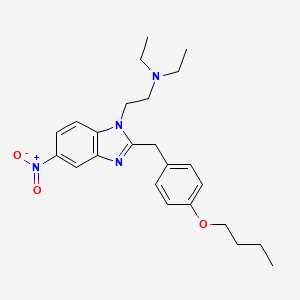
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)
